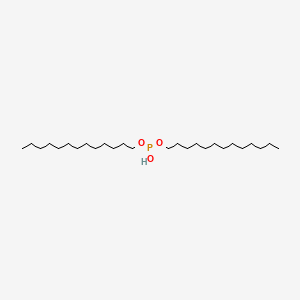

Ditridecyl hydrogen phosphite

説明

Ditridecyl hydrogen phosphite is an organophosphorus compound characterized by a phosphorus atom bonded to two tridecyl (C₁₃H₂₇) groups and one hydroxyl group. Its molecular formula is C₂₆H₅₅O₃P, with a molecular weight of 446.68 g/mol. This compound is primarily utilized as an antioxidant and stabilizer in polymer industries, particularly in polyolefins and polyurethanes, due to its ability to scavenge free radicals and inhibit thermal degradation . The long alkyl chains enhance its compatibility with non-polar matrices, reducing volatility and improving longevity in high-temperature applications.

特性

CAS番号 |

3783-64-0 |

|---|---|

分子式 |

C26H55O3P |

分子量 |

446.7 g/mol |

IUPAC名 |

ditridecyl hydrogen phosphite |

InChI |

InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |

InChIキー |

VTIXMGZYGRZMAW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCOP(O)OCCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ditridecyl hydrogen phosphite can be synthesized through the esterification of phosphorous acid with tridecyl alcohol. The reaction typically involves heating phosphorous acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of ditridecyl hydrogen phosphite follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product .

化学反応の分析

Types of Reactions

Ditridecyl hydrogen phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ditridecyl phosphate.

Hydrolysis: It can hydrolyze to produce phosphorous acid and tridecyl alcohol.

Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Various reagents, such as alkyl halides, can be used to introduce new functional groups.

Major Products Formed

Oxidation: Ditridecyl phosphate.

Hydrolysis: Phosphorous acid and tridecyl alcohol.

Substitution: Various substituted phosphites depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

Ditridecyl hydrogen phosphite has the chemical formula and is characterized by its phosphite functional group. Its structure allows it to act as a versatile additive in various formulations.

Industrial Applications

1. Plasticizers and Stabilizers

- Function: Ditridecyl hydrogen phosphite is commonly used as a plasticizer in polymer formulations. It enhances flexibility and processability.

- Case Study: In a study on polyvinyl chloride (PVC) formulations, the addition of ditridecyl hydrogen phosphite improved thermal stability and reduced volatility during processing, leading to higher quality end products .

2. Flame Retardants

- Function: This compound serves as a flame retardant in various materials, particularly in plastics and textiles.

- Case Study: Research indicated that incorporating ditridecyl hydrogen phosphite into polyester fibers resulted in significant reduction of flammability without compromising mechanical properties .

3. Lubricants

- Function: Used as an additive in lubricants, it enhances performance by improving viscosity and reducing friction.

- Case Study: In automotive applications, ditridecyl hydrogen phosphite was shown to extend the life of engine oils by providing superior thermal stability and oxidation resistance .

Cosmetic Applications

1. Emulsifiers and Skin Conditioners

- Function: In cosmetic formulations, ditridecyl hydrogen phosphite acts as an emulsifier and skin conditioning agent.

- Case Study: A formulation study demonstrated that products containing ditridecyl hydrogen phosphite exhibited improved skin feel and moisture retention compared to those without it .

2. Antioxidant Properties

- Function: It provides antioxidant benefits in personal care products, helping to stabilize formulations against oxidative degradation.

- Case Study: In anti-aging creams, the inclusion of ditridecyl hydrogen phosphite showed enhanced stability of active ingredients over time .

Environmental Applications

1. Corrosion Inhibitors

- Function: Ditridecyl hydrogen phosphite is used as a corrosion inhibitor in metalworking fluids.

- Case Study: A study on metalworking processes indicated that its use significantly reduced rust formation on steel components during machining operations .

Data Table: Summary of Applications

作用機序

The mechanism of action of ditridecyl hydrogen phosphite involves its ability to donate phosphorus atoms in various chemical reactions. It can act as a reducing agent, decomposing hydroperoxides and preventing oxidative degradation. This property makes it useful as an antioxidant in polymer stabilization .

類似化合物との比較

Structural and Functional Differences

The table below summarizes key differences between ditridecyl hydrogen phosphite and structurally related phosphites/phosphates:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Key Properties |

|---|---|---|---|---|---|

| Ditridecyl Hydrogen Phosphite | Not explicitly provided | C₂₆H₅₅O₃P | 446.68 | Polymer stabilizer, antioxidant | High thermal stability, low volatility |

| Dimethyl Hydrogen Phosphite | 868-89-9 | C₂H₇O₃P | 110.05 | Flame retardant, pesticide intermediate | Volatile, used in textiles and lubricants |

| Didecyl Phenyl Phosphite | 1254-78-0 | C₂₆H₄₇O₃P | 438.62 | Antioxidant in PVC, polyurethane | Combines aryl and alkyl stability |

| 4-Nonylphenyl Ditridecyl Phosphite | 84787-77-9 | C₄₁H₇₇O₃P | 649.02 | Non-discoloring stabilizer for polymers | Bulky substituents enhance UV resistance |

| Dicetyl Phosphate | 2197-63-9 | C₃₂H₆₇O₄P | 562.82 | Surfactant, corrosion inhibitor | Phosphate (+5 oxidation state), less reactive |

Key Research Findings

Thermal Stability :

- Ditridecyl hydrogen phosphite exhibits superior thermal stability compared to dimethyl hydrogen phosphite, decomposing at temperatures above 250°C. This makes it suitable for high-temperature polymer processing .

- In contrast, dimethyl hydrogen phosphite (boiling point: 170°C at 2.6 kPa) is volatile and prone to degradation below 200°C, limiting its use in demanding industrial applications .

Reactivity and Applications :

- Ditridecyl hydrogen phosphite’s long alkyl chains reduce its hydrolysis rate, enhancing its effectiveness as a long-term stabilizer. Dimethyl hydrogen phosphite, with shorter chains, reacts rapidly with water, making it less durable .

- Didecyl phenyl phosphite combines aryl and alkyl groups, offering balanced reactivity and UV resistance, but it is less thermally stable than ditridecyl derivatives .

Ditridecyl hydrogen phosphite, with lower volatility and larger molecular size, faces fewer restrictions . Structural analogs like 4-nonylphenyl ditridecyl phosphite may share hazardous properties with alkylphenols (e.g., endocrine disruption), but pure alkyl phosphites like ditridecyl hydrogen phosphite are considered safer .

Agricultural vs. Industrial Use: Phosphites (oxidation state +3) like ditridecyl hydrogen phosphite act as reducing agents and antioxidants, unlike phosphates (+5), which are used in fertilizers.

生物活性

Ditridecyl hydrogen phosphite (C26H55O3P) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Ditridecyl hydrogen phosphite is classified as an organophosphorus compound. Its structure includes a phosphite group, which is known for various applications in organic synthesis and as an additive in plastics. The molecular formula indicates the presence of long hydrophobic alkyl chains, which may influence its biological interactions.

2. Neuroprotective Effects

While specific studies on ditridecyl hydrogen phosphite's neuroprotective effects are scarce, the broader category of organophosphorus compounds has been explored for their potential in neuroprotection. Research indicates that some organophosphorus compounds can exert anti-inflammatory and antioxidant effects, which may be beneficial in conditions like ischemic stroke .

Data Tables

The following table summarizes the cytotoxicity and antibacterial activity of related phosphonate compounds:

| Compound | IC50 (µM) A549 | IC50 (µM) HL-60 | Antibacterial Activity (B. subtilis) |

|---|---|---|---|

| 2-Amino-4H-chromen-4-yl phosphonate (2e) | 26.46 ± 1.02 | 6.25 ± 1.06 | >10 |

| Diphenyl derivative (2f) | >30 | 28.18 ± 1.17 | >10 |

| Substituted dibenzyl derivatives | >30 | 17.55 ± 1.70 | >10 |

Case Study: Anticancer Activity

In a study investigating various phosphonates, researchers found that certain derivatives exhibited significant anticancer activity against A549 and HL-60 cell lines, suggesting that modifications to the alkyl chains could enhance efficacy . This highlights the potential for ditridecyl hydrogen phosphite to be explored further in cancer research.

Case Study: Environmental Impact

Ditridecyl hydrogen phosphite has also been evaluated for its environmental impact due to its use in plastic manufacturing and potential leaching into ecosystems. Studies suggest that compounds like ditridecyl hydrogen phosphite may affect aquatic life through bioaccumulation, necessitating further investigation into its ecological toxicity .

Q & A

Q. What are the optimal synthetic routes for Ditridecyl hydrogen phosphite, and how can reaction conditions be optimized for high yield?

Methodological Answer: Ditridecyl hydrogen phosphite is typically synthesized via transesterification , where a lower alkyl phosphite (e.g., trimethyl or triethyl phosphite) reacts with tridecyl alcohol. Key parameters include:

- Catalyst selection : Organotin catalysts (e.g., dibutyltin oxide) are effective for accelerating transesterification .

- Temperature : Optimal yields are achieved at 130–140°C, as higher temperatures risk decomposition .

- Molar ratios : A 1:2 molar ratio of phosphite to alcohol ensures complete conversion .

- Purification : Vacuum distillation or column chromatography removes unreacted alcohols and byproducts. Yield calculations should account for starting material recovery and purity (verified via NMR or HPLC).

Q. How can researchers characterize the molecular structure and purity of Ditridecyl hydrogen phosphite using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Use P NMR to confirm the phosphite group (δ ~100–120 ppm). H and C NMR identify alkyl chain integrity and ester linkages .

- FTIR : Look for P-O-C stretches (950–1050 cm) and P-H bonds (2450 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak). Fragmentation patterns in EI-MS can distinguish diastereomers or degradation products .

- Elemental Analysis : Validate C, H, and P content (±0.3% theoretical values).

Q. What are the primary applications of Ditridecyl hydrogen phosphite in polymer stabilization, and how is its efficacy tested experimentally?

Methodological Answer: Ditridecyl hydrogen phosphite acts as a secondary antioxidant in polymers (e.g., PVC, polyurethanes) by scavenging peroxy radicals. Testing protocols include:

- Thermogravimetric Analysis (TGA) : Measure thermal stability under oxidative conditions (e.g., 200°C in air).

- Oven Aging Studies : Expose polymer films to 80–100°C for 500+ hours; track carbonyl index via FTIR to monitor oxidation .

- Melt Flow Index (MFI) : Assess polymer degradation under shear stress.

Advanced Research Questions

Q. What experimental approaches are used to study the antioxidant mechanisms of Ditridecyl hydrogen phosphite in polymer matrices?

Methodological Answer:

- Hydrogen Atom Transfer (HAT) Assays : Use DPPH or ABTS radicals to quantify radical-scavenging capacity. Compare kinetics with control antioxidants .

- Phosphite Oxidation Tracking : Monitor phosphite → phosphate conversion via P NMR or XPS to confirm sacrificial oxidation pathways .

- Synergistic Studies : Combine with primary antioxidants (e.g., hindered phenols) and measure OIT (Oxidation Induction Time) via DSC to evaluate cooperative effects .

Q. How do environmental factors such as temperature and pH influence the stability and reactivity of Ditridecyl hydrogen phosphite in catalytic reactions?

Methodological Answer:

- Temperature Stability : Conduct kinetic studies in inert vs. oxidative atmospheres (e.g., 100–150°C). Use Arrhenius plots to calculate activation energy for decomposition .

- pH-Dependent Hydrolysis : Expose to buffered solutions (pH 3–10) and track hydrolysis products (e.g., phosphorous acid) via ion chromatography .

- Solvent Effects : Test reactivity in polar (acetonitrile) vs. non-polar (toluene) solvents to optimize catalytic performance in cross-coupling reactions .

Q. What methodologies are recommended for assessing the genotoxic potential and long-term safety of Ditridecyl hydrogen phosphite in biological systems?

Methodological Answer:

- In Vitro Genotoxicity :

- Ames Test : Use Salmonella strains (TA98, TA100) with/without metabolic activation (S9 mix) .

- Micronucleus Assay : Expose mammalian cell lines (e.g., CHO-K1) and quantify chromosomal aberrations .

- In Vivo Toxicology :

- Rodent Studies : Administer via oral/dermal routes (e.g., 10–200 mg/kg) over 90 days; monitor organ histopathology (lung, liver, forestomach) .

- Bioaccumulation : Measure urinary metabolites (e.g., methyl phosphite) via LC-MS to assess excretion efficiency .

Note : While direct carcinogenicity data for Ditridecyl hydrogen phosphite are limited, analogs like dimethyl hydrogen phosphite are classified as Group 3 (IARC) . Researchers should apply precautionary principles in handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。